molecular formula C9H7BrN4S B583207 1-(8-Bromoquinoxalin-6-yl)thiourea CAS No. 1217439-05-8

1-(8-Bromoquinoxalin-6-yl)thiourea

Cat. No.: B583207
CAS No.: 1217439-05-8
M. Wt: 283.147
InChI Key: PPTZVIFGUBYNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-Bromoquinoxalin-6-yl)thiourea is an organic compound with the molecular formula C₉H₇BrN₄S and a molecular weight of 283.15 g/mol . This compound is a derivative of quinoxaline, a bicyclic aromatic heterocycle, and contains a bromine atom at the 8th position and a thiourea group at the 6th position. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(8-Bromoquinoxalin-6-yl)thiourea can be synthesized through various methods. One common approach involves the reaction of 8-bromoquinoxaline with thiourea under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Bromoquinoxalin-6-yl)thiourea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiourea group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or thioamides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.

Major Products:

    Substitution Reactions: Products include various substituted quinoxaline derivatives.

    Oxidation Reactions: Products include sulfonyl derivatives.

    Reduction Reactions: Products include thiol derivatives.

Scientific Research Applications

1-(8-Bromoquinoxalin-6-yl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8-Bromoquinoxalin-6-yl)thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(5-Bromoquinoxalin-6-yl)thiourea
  • 1-(6-Bromoquinoxalin-5-yl)thiourea
  • 1-(7-Bromoquinoxalin-8-yl)thiourea

Comparison: 1-(8-Bromoquinoxalin-6-yl)thiourea is unique due to the specific positioning of the bromine atom and the thiourea group on the quinoxaline ring. This unique structure can influence its reactivity and biological activity compared to other similar compounds. For example, the position of the bromine atom can affect the compound’s ability to undergo substitution reactions and its interaction with biological targets.

Properties

IUPAC Name

(8-bromoquinoxalin-6-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4S/c10-6-3-5(14-9(11)15)4-7-8(6)13-2-1-12-7/h1-4H,(H3,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTZVIFGUBYNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)NC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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